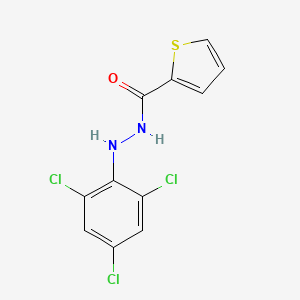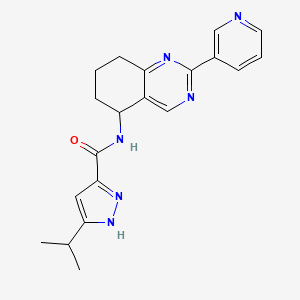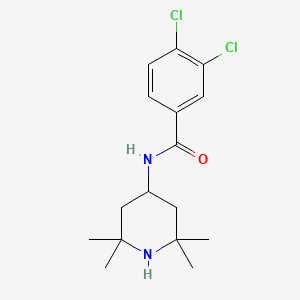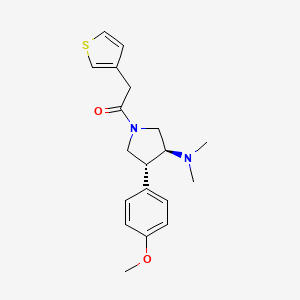![molecular formula C19H29N3O3S B5630082 9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630082.png)
9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to our compound of interest, can be achieved through intramolecular spirocyclization of substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the addition of a β-dicarbonyl nucleophile in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011). Another approach described involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for a variety of substituents to be introduced into the 3,9-diazaspiro[5.5]undecane framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through X-ray diffraction, showcasing the compound's unique spirocyclic architecture. One study specifically detailed the crystal structure of a 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane derivative, highlighting the significance of intermolecular hydrogen bonding and the formation of a supramolecular network (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,7-diazaspiro[5.5]undecane derivatives, similar to our compound, has been explored through reactions with various electrophiles. These reactions yield a range of spirocyclic adducts and derivatives, demonstrating the heterocycle's versatility as a precursor for further chemical transformations (Cordes et al., 2013).
Propiedades
IUPAC Name |
9-butylsulfonyl-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-2-3-14-26(24,25)22-12-9-19(10-13-22)8-7-18(23)21(16-19)15-17-6-4-5-11-20-17/h4-6,11H,2-3,7-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVRZUXQIALDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)
![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)



![3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5630094.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5630097.png)